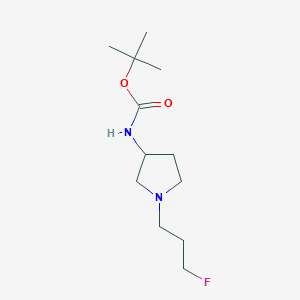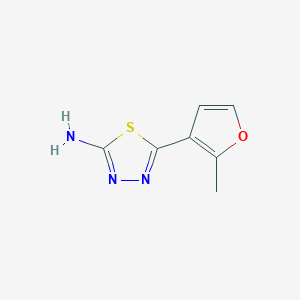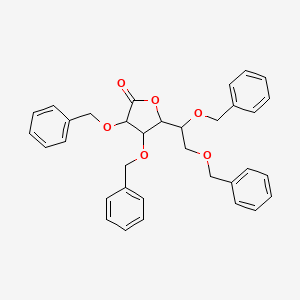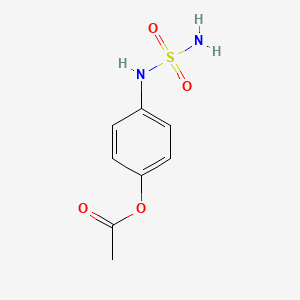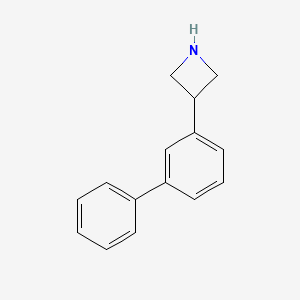
3-(3-Biphenylyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Biphenylyl)azetidine: is a four-membered nitrogen-containing heterocycle with a biphenyl group attached to the third carbon atom of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles. The biphenyl group enhances the compound’s aromaticity and potential for various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Biphenylyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the biphenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-bromobiphenyl with azetidine in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Biphenylyl)azetidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Azetidinones.
Reduction: Saturated azetidine derivatives.
Substitution: Substituted biphenyl azetidines.
Scientific Research Applications
Chemistry: 3-(3-Biphenylyl)azetidine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocycles and natural product analogs.
Biology: In biological research, it serves as a scaffold for designing bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings .
Mechanism of Action
The mechanism of action of 3-(3-Biphenylyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can enhance binding affinity and specificity, while the azetidine ring can participate in various chemical transformations. The compound’s effects are mediated through pathways involving these molecular interactions, leading to desired biological or chemical outcomes .
Comparison with Similar Compounds
Azetidine: The parent compound without the biphenyl group.
3-Phenylazetidine: A similar compound with a single phenyl group instead of a biphenyl group.
3-(4-Biphenylyl)azetidine: A positional isomer with the biphenyl group attached to the fourth carbon atom.
Uniqueness: The biphenyl group provides additional aromaticity and potential for interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-(3-phenylphenyl)azetidine |
InChI |
InChI=1S/C15H15N/c1-2-5-12(6-3-1)13-7-4-8-14(9-13)15-10-16-11-15/h1-9,15-16H,10-11H2 |
InChI Key |
FOFBUFUPRHQSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


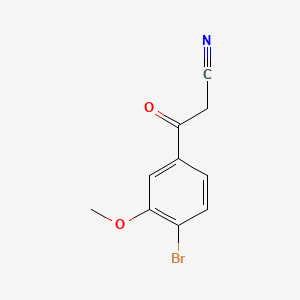
![2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole](/img/structure/B15336166.png)
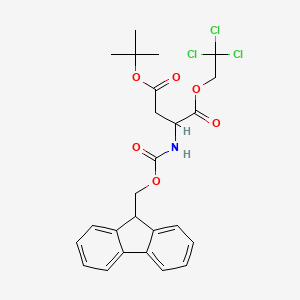

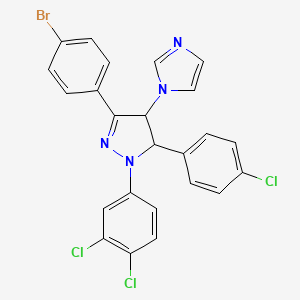
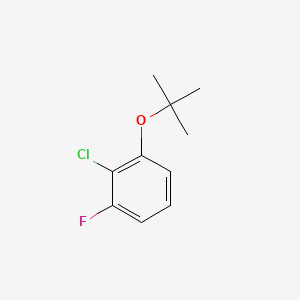
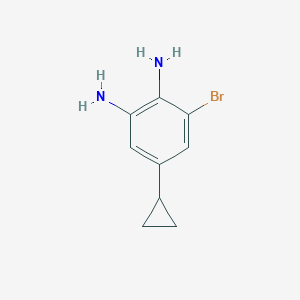
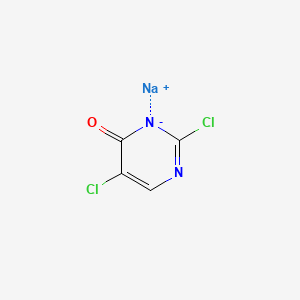
![1,1'-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene]](/img/structure/B15336206.png)
